N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound featuring a fused benzo[d]oxazol-2-one core linked to a furan-pyridine hybrid moiety via an acetamide bridge. Its structural complexity arises from the integration of multiple heterocyclic systems, which are often associated with diverse biological activities, including anti-inflammatory, antimicrobial, and receptor-targeting properties. The benzo[d]oxazol-2-one fragment is notable for its role in enhancing metabolic stability and binding affinity to biological targets, such as the translocator protein (TSPO), a common focus in neuroimaging and therapeutic research . The furan-pyridine subunit contributes to π-π stacking interactions and solubility modulation, critical for pharmacokinetic optimization.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-17(12-22-14-6-1-2-7-15(14)26-19(22)24)21-11-13-5-3-9-20-18(13)16-8-4-10-25-16/h1-10H,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCBPOQBJYCBAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=C(N=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a furan ring, a pyridine moiety, and an oxobenzoxazole structure, which contribute to its diverse biological interactions. Below is the structural representation:
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the furan-pyridine linkage through coupling reactions.
- Synthesis of the oxobenzoxazole moiety , often via cyclization methods.
- Acetamide formation , which is crucial for enhancing the compound's solubility and bioactivity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against human breast cancer cell lines (MCF-7). The compound induced apoptosis and exhibited an IC50 value of approximately 12 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
The proposed mechanisms include:
- Inhibition of DNA synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of oxidative stress : By generating reactive oxygen species (ROS), it triggers apoptotic pathways in malignant cells.
- Modulation of enzyme activity : It may act as an inhibitor for specific enzymes involved in cellular proliferation.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various derivatives of the compound, including this compound. Results showed a promising antibacterial profile, particularly against Gram-positive bacteria.
Study 2: Anticancer Potential
Another research effort published in [source] investigated the anticancer effects on several cancer cell lines. The findings indicated that the compound significantly reduced cell viability and induced apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Benzo[d]oxazol-2-one Moieties
The compound shares structural similarities with TSPO-targeting ligands like 2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide (PBPA) (). Both compounds utilize the benzo[d]oxazol-2-one scaffold but differ in substituents:
- PBPA incorporates bis(pyridin-2-ylmethyl)amino and N-methyl-N-phenylacetamide groups, enhancing chelation properties for radiolabeling (e.g., carbon-11) in SPECT imaging.
- Target Compound replaces these groups with a furan-pyridine-methyl unit, likely improving blood-brain barrier permeability due to reduced polarity.
Key Data:
Heterocyclic Variations: Benzothiazole vs. Benzo[d]oxazole
Benzothiazole derivatives, such as 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (), exhibit anti-inflammatory and antibacterial activities. Comparatively:
- Benzothiazoles show superior antibacterial potency (e.g., compound 5d , MIC = 2 µg/mL) but lower metabolic stability due to sulfur susceptibility to oxidation.
- Benzo[d]oxazole derivatives (e.g., target compound) offer enhanced stability from the oxygen-rich core, though antibacterial data are lacking .
Substituent Effects: Furan and Pyridine Hybrids
Compounds like 2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide () and 2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide () highlight the pharmacological versatility of furan-pyridine hybrids:
- Triazole-containing analog () demonstrates anti-exudative activity in rats (dose-dependent inhibition of inflammation), attributed to the triazole-thioether linkage .
- Target Compound lacks sulfur-based linkages but may leverage the benzo[d]oxazole’s hydrogen-bonding capacity (cf. ’s oxazolidinone dimerization via OH/amide interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
